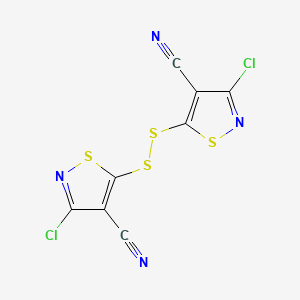
5,5'-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each thiazole ring substituted with a chlorine atom and a cyano group. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) typically involves the formation of the thiazole rings followed by the introduction of the disulfide linkage. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-1,2-thiazole-4-carbonitrile with a disulfide-forming reagent can yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the cyclization and disulfide formation.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atoms on the thiazole rings can be substituted with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP); reactions often performed in aqueous or organic solvents.
Substitution: Amines, thiols; reactions conducted in polar solvents such as ethanol or methanol, often with the aid of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) involves its interaction with molecular targets through its reactive functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The chlorine and cyano groups on the thiazole rings can participate in electrophilic and nucleophilic interactions, affecting various biochemical pathways. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain biological contexts.
相似化合物的比较
Similar Compounds
5,5’-Disulfanediylbis(3-methylthiophene-2,4-dicarbonitrile): Similar structure with thiophene rings instead of thiazole rings.
2,2’-Disulfanediylbis(4-chloroaniline): Contains aniline rings instead of thiazole rings.
4,5-Dihydrobenzo[1,2-d3,4-d]bisthiazole: A tricyclic derivative with a similar disulfide linkage.
Uniqueness
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) is unique due to the presence of both chlorine and cyano substituents on the thiazole rings, which confer distinct reactivity and biological activity
属性
CAS 编号 |
1026-67-1 |
|---|---|
分子式 |
C8Cl2N4S4 |
分子量 |
351.3 g/mol |
IUPAC 名称 |
3-chloro-5-[(3-chloro-4-cyano-1,2-thiazol-5-yl)disulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8Cl2N4S4/c9-5-3(1-11)7(15-13-5)17-18-8-4(2-12)6(10)14-16-8 |
InChI 键 |
VASZOARBXGCOGH-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(SN=C1Cl)SSC2=C(C(=NS2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















